molecular formula C6H12BrCl2O2P B8461009 6-Bromohexyl Phosphorodichloridate

6-Bromohexyl Phosphorodichloridate

Cat. No.: B8461009
M. Wt: 297.94 g/mol
InChI Key: IMFDJMQHHQGQIU-UHFFFAOYSA-N
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Description

6-Bromohexyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C6H13BrCl2O2P. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and is utilized in the preparation of other organophosphorus compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexyl Phosphorodichloridate can be synthesized through the reaction of 6-bromohexanol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction is as follows:

C6H13BrOH+POCl3C6H13BrCl2O2P+HCl\text{C6H13BrOH} + \text{POCl3} \rightarrow \text{C6H13BrCl2O2P} + \text{HCl} C6H13BrOH+POCl3→C6H13BrCl2O2P+HCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and other contaminants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexyl Phosphorodichloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-bromohexanol and phosphoric acid derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Hydrolysis: Typically occurs in aqueous solutions or under acidic/basic conditions.

    Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phosphates and corresponding nucleophiles.

    Hydrolysis: Yields 6-bromohexanol and phosphoric acid derivatives.

    Oxidation and Reduction: Can produce various oxidized or reduced phosphorus compounds.

Scientific Research Applications

6-Bromohexyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as an intermediate in various chemical reactions.

    Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromohexyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is due to the presence of the electrophilic phosphorus atom, which can be attacked by nucleophiles such as amines, thiols, and hydroxyl groups.

Comparison with Similar Compounds

    6-Bromohexanol: Similar structure but lacks the dichlorophosphate group.

    Hexylphosphonic Acid: Contains a phosphonic acid group instead of the dichlorophosphate group.

    6-Chlorohexyldichlorophosphate: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness: 6-Bromohexyl Phosphorodichloridate is unique due to its combination of a bromine atom and a dichlorophosphate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical synthesis and industrial applications.

Properties

Molecular Formula

C6H12BrCl2O2P

Molecular Weight

297.94 g/mol

IUPAC Name

1-bromo-6-dichlorophosphoryloxyhexane

InChI

InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2

InChI Key

IMFDJMQHHQGQIU-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCOP(=O)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromohexan-1-ol was added dropwise to phosphorusoxy chloride (equimolar) in dichloromethane over 30 minutes under nitrogen. The mixture was stirred at room temperature under nitrogen for 16 hours. The mixture was evaporated, dried under vacuum, then distilled under vacuum, to give the pure 6-bromohexyldichlorophosphate compound. Triethylamine and dichlorophosphate (equimolar) were added dropwise over 2 minutes under nitrogen to 1,3-dihexadecyloxy-2-(hydroxymethyl)-2-methyl propane (0.3×molar amount of dichlorophosphate) in dry diethyl ether. The mixture was heated at 60° C. under nitrogen for 16 hours before triethylamine (same molar amount as dichlorophosphate) and water were added and heating maintained for a further two hours. After cooling, the aqueous layer was removed and the residue evaporated to dryness and azeotroped with benzene (×3). The residue was dissolved in diethylether, filtered and evaporated to give a crude product, which was at least partially purified by silica gel chromatography using chloroform:methanol:25% ammonia (690:270:64). Triphenylphosphine was added to the intermediate thus prepared in dry chloroform. The mixture was heated at 60° C. for 16 hours before it was cooled and the solvents evaporated under reduced pressure. The residue was purified by silica gel chromatography, elusing with chloroform:methanol (3:1) to chloroform:methanol:water (65:25:4). Fractions containing the desired compound were combined and evaporated under reduced pressure to give the desired final compound.
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